molecular formula C18H24N4O4 B14165495 methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Katalognummer: B14165495
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: NTQUOFOANXXUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a methyl ester group. The Boc group is a widely used protecting group in organic synthesis, particularly for amines, to enhance stability and prevent undesired reactions during multi-step syntheses . This compound likely serves as an intermediate in the preparation of bioactive molecules targeting central nervous system (CNS) receptors, given the structural similarity to dopamine D4 receptor antagonists like L-745,870 (). The methyl ester group may improve solubility or act as a prodrug moiety, which can be hydrolyzed in vivo to the active carboxylic acid form.

Eigenschaften

Molekularformel

C18H24N4O4

Molekulargewicht

360.4 g/mol

IUPAC-Name

methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)26-17(24)22-9-7-21(8-10-22)14-12-5-6-19-15(12)20-11-13(14)16(23)25-4/h5-6,11H,7-10H2,1-4H3,(H,19,20)

InChI-Schlüssel

NTQUOFOANXXUFH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps :

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring through various functionalization reactions.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached to the core structure via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.

    Biological Research: It is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.

    Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. Below is a detailed comparison of methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with related compounds, focusing on structural features, pharmacological activity, and synthetic utility.

Structural and Functional Analogues

2.1.1. L-745,870 (3-([4-(4-Chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine)
  • Structure : Shares the pyrrolo[2,3-b]pyridine core but substitutes the Boc group with a 4-chlorophenyl-piperazine moiety.
  • Pharmacology :
    • High selectivity for dopamine D4 receptors (Ki = 0.43 nM; >2000-fold selectivity over other dopamine subtypes) .
    • Acts as a D4 antagonist, reversing dopamine-mediated inhibition of adenylate cyclase and GTPγS binding .
    • Unlike typical antipsychotics, it lacks effects on dopamine metabolism or prolactin levels in rodents .
  • Key Difference : The 4-chlorophenyl group enhances receptor affinity, while the Boc group in the target compound likely serves as a synthetic handle for further derivatization.
2.1.2. Ethyl 4-{[(3R)-1-(Cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Structure: Replaces the Boc-piperazine with a cyanoacetyl-piperidine group and uses an ethyl ester .
  • Key Difference : Ethyl ester increases lipophilicity compared to the methyl ester, which could influence bioavailability and metabolic stability .
2.1.3. 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride
  • Structure : Features a 4-iodophenyl-piperazine substituent .
  • Pharmacology : The iodine atom’s bulk and electronegativity may enhance receptor binding affinity but reduce metabolic stability compared to smaller halogens (e.g., chlorine in L-745,870).
  • Key Difference : The trihydrochloride salt form improves aqueous solubility, critical for in vivo administration .
2.1.4. PROTAC RAF Degrader 1
  • Structure : Incorporates the pyrrolo[2,3-b]pyridine core into a larger proteolysis-targeting chimera (PROTAC) with additional sulfonamide and thiazole groups .
  • Pharmacology : Utilizes the core for target binding while leveraging the PROTAC mechanism to induce RAF protein degradation.
  • Key Difference: Demonstrates the scaffold’s adaptability in non-receptor applications, such as targeted protein degradation .

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Selectivity/Notes Reference
Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine Boc-piperazine, methyl ester Likely synthetic intermediate Boc enhances stability Inferred
L-745,870 Pyrrolo[2,3-b]pyridine 4-Chlorophenyl-piperazine D4 antagonist (Ki = 0.43 nM) >2000-fold selectivity for D4 receptors
Ethyl 4-{[(3R)-1-(Cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine Cyanoacetyl-piperidine, ethyl ester Undisclosed Ethyl ester increases lipophilicity
3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride Pyrrolo[2,3-b]pyridine 4-Iodophenyl-piperazine, trihydrochloride Undisclosed Improved solubility via salt form
PROTAC RAF Degrader 1 Pyrrolo[2,3-b]pyridine PROTAC linker, sulfonamide, thiazole Induces RAF degradation Non-receptor mechanism

Biologische Aktivität

Methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 368.41 g/mol

The structural complexity of this compound is attributed to the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds similar to methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate often exhibit their biological effects through various mechanisms:

  • Microtubule Targeting : Compounds with a pyrrolo[2,3-b]pyridine scaffold have been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial for the development of anti-cancer agents that can disrupt cellular processes essential for tumor growth .
  • Autophagy Modulation : The compound has potential effects on autophagic processes. Autophagy can serve as a double-edged sword in cancer therapy, where it may either promote cell survival or lead to cell death depending on the context. Agents that modulate autophagy alongside microtubule disruption may enhance therapeutic efficacy .
  • Cytotoxicity : Preliminary studies suggest that methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using assays that evaluate cell viability and apoptosis induction .

Table 1: Biological Activity Summary

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Microtubule disruptionCell cycle arrest
Autophagy modulationDual role in cell survival/death

A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the piperazine moiety significantly influenced the biological activity against various cancer types. The introduction of different substituents was found to enhance potency and selectivity towards specific tumor types .

Case Study: Cancer Cell Lines

In vitro studies have shown that methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits promising activity against several cancer cell lines including:

  • Colon Cancer Cells : The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates.
  • Leukemia Models : In ex vivo studies using splenocytes from Eμ-TCL1 mice (a model for chronic lymphocytic leukemia), the compound showed pro-apoptotic activity, suggesting its potential as a therapeutic agent in hematological malignancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.